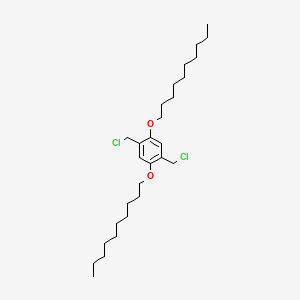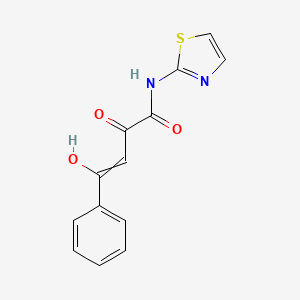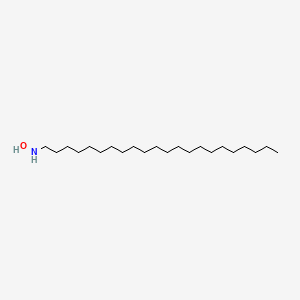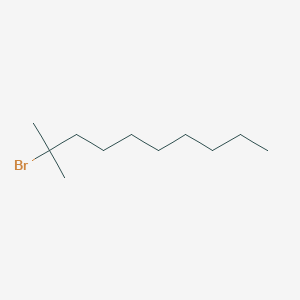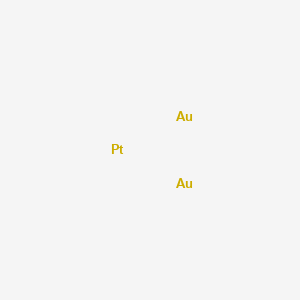
Gold;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold and platinum are two noble metals that have been extensively studied for their unique properties and applications. When combined, the resulting compound, gold-platinum, exhibits remarkable characteristics that make it valuable in various fields, including catalysis, medicine, and materials science. This article delves into the synthesis, reactions, applications, and mechanisms of action of the gold-platinum compound.
准备方法
Synthetic Routes and Reaction Conditions
Gold-platinum compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and laser ablation. One common method involves the reduction of gold and platinum salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the size and morphology of the resulting nanoparticles .
Industrial Production Methods
In industrial settings, gold-platinum nanoparticles are often produced using laser ablation techniques. This method involves the use of high-power lasers to ablate bulk gold and platinum metals in a liquid medium, resulting in the formation of colloidal nanoparticles. The choice of laser parameters, such as pulse duration and repetition rate, significantly affects the productivity and quality of the nanoparticles .
化学反应分析
Types of Reactions
Gold-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by the unique properties of the gold and platinum atoms.
Common Reagents and Conditions
Common reagents used in the reactions of gold-platinum compounds include hydrogen peroxide, sodium borohydride, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of gold-platinum compounds depend on the specific reagents and conditions used. For example, oxidation reactions may yield gold-platinum oxides, while reduction reactions can produce metallic gold-platinum nanoparticles .
科学研究应用
Gold-platinum compounds have a wide range of scientific research applications:
作用机制
The mechanism by which gold-platinum compounds exert their effects varies depending on the application. In catalysis, the gold and platinum atoms provide active sites for the adsorption and activation of reactant molecules, facilitating the desired chemical transformations . In medicine, gold-platinum compounds can interact with cellular components, such as proteins and DNA, leading to the inhibition of tumor growth and the induction of apoptosis .
相似化合物的比较
Gold-platinum compounds are unique due to the synergistic effects of the two metals. Compared to other noble metal compounds, such as gold or platinum alone, gold-platinum compounds often exhibit enhanced catalytic activity and stability . Similar compounds include:
Gold-silver: Known for their antimicrobial properties.
Platinum-palladium: Used in catalytic converters and hydrogenation reactions.
Gold-copper: Employed in electronics and materials science.
属性
CAS 编号 |
341996-22-3 |
|---|---|
分子式 |
Au2Pt |
分子量 |
589.02 g/mol |
IUPAC 名称 |
gold;platinum |
InChI |
InChI=1S/2Au.Pt |
InChI 键 |
MIUNWIRUAYBWRZ-UHFFFAOYSA-N |
规范 SMILES |
[Pt].[Au].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
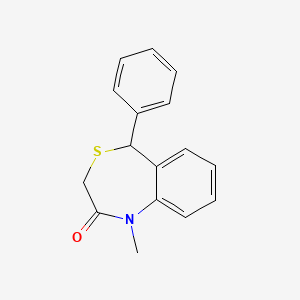
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
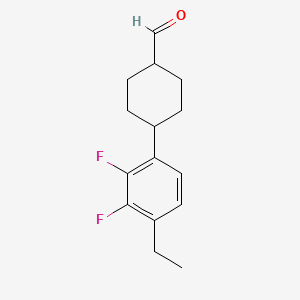
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)

![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
